molecular formula C12H14Cl2N2 B1419245 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile CAS No. 1157428-55-1

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile

Cat. No.: B1419245
CAS No.: 1157428-55-1
M. Wt: 257.16 g/mol
InChI Key: ALCIABZIYBOSLI-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile is an organic compound characterized by the presence of a dichlorophenyl group and a diethylamino group attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with diethylamine and a cyanide source. The reaction conditions often include:

  • Solvent: Common solvents include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may interact with specific receptors in biological systems, leading to a physiological response.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile: Similar structure but with dimethylamino group instead of diethylamino.

    2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile: Contains a methylamino group.

    2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile: Contains an ethylamino group.

Uniqueness

The uniqueness of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(diethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2/c1-3-16(4-2)12(8-15)9-5-6-10(13)11(14)7-9/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCIABZIYBOSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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